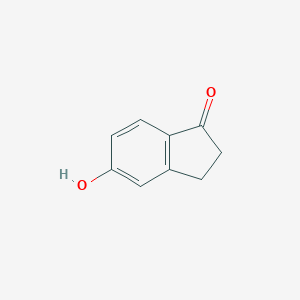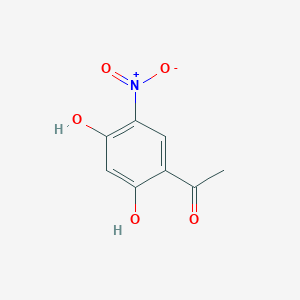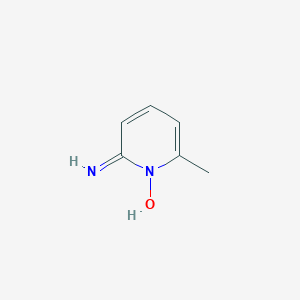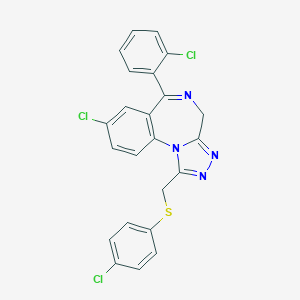
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)- is a type of benzodiazepine that has been the focus of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)- involves the modulation of the GABA-A receptor. This compound binds to the benzodiazepine site on the receptor, which enhances the binding of GABA to the receptor. This results in an increase in the inhibitory effects of GABA on the central nervous system, leading to its anxiolytic, sedative, and anticonvulsant properties.
Biochemical and Physiological Effects:
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)- has been found to have various biochemical and physiological effects. It has been shown to decrease the release of glutamate and increase the release of GABA in the brain. It also affects the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. These effects contribute to its anxiolytic, sedative, and anticonvulsant properties.
Vorteile Und Einschränkungen Für Laborexperimente
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)- has various advantages and limitations for lab experiments. Its anxiolytic, sedative, and anticonvulsant properties make it a useful compound for studying the central nervous system. However, its potential for abuse and dependence makes it a challenging compound to work with. Additionally, its effects on neurotransmitter levels may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)-. One direction is to explore its potential use in the treatment of other neurological disorders, such as depression and schizophrenia. Another direction is to develop new compounds that have similar anxiolytic, sedative, and anticonvulsant properties but with fewer side effects and less potential for abuse. Additionally, more research is needed to understand the long-term effects of this compound on the central nervous system.
Synthesemethoden
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)- has been achieved using different methods. One such method involves the reaction of 2-amino-5-chlorobenzophenone with thiosemicarbazide in the presence of acetic acid and sodium acetate. The resulting product is then reacted with 4-chlorobenzyl chloride to obtain the final compound. Another method involves the reaction of 2-amino-5-chlorobenzophenone with thiosemicarbazide in the presence of phosphorus oxychloride, followed by the reaction with 4-chlorobenzyl chloride.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)- have been studied extensively. This compound has been found to have anxiolytic, sedative, and anticonvulsant properties. It has also been studied for its potential use in the treatment of anxiety disorders, insomnia, and epilepsy.
Eigenschaften
CAS-Nummer |
72930-61-1 |
|---|---|
Produktname |
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)- |
Molekularformel |
C23H15Cl3N4S |
Molekulargewicht |
485.8 g/mol |
IUPAC-Name |
8-chloro-6-(2-chlorophenyl)-1-[(4-chlorophenyl)sulfanylmethyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C23H15Cl3N4S/c24-14-5-8-16(9-6-14)31-13-22-29-28-21-12-27-23(17-3-1-2-4-19(17)26)18-11-15(25)7-10-20(18)30(21)22/h1-11H,12-13H2 |
InChI-Schlüssel |
IBVLRPUJFRLXBI-UHFFFAOYSA-N |
SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CSC5=CC=C(C=C5)Cl |
Kanonische SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CSC5=CC=C(C=C5)Cl |
Andere CAS-Nummern |
72930-61-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



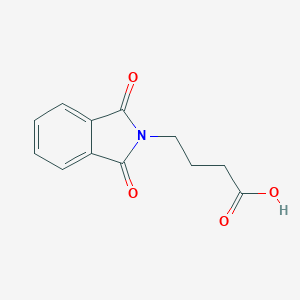


![6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B188529.png)
![2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B188531.png)

![2-(Methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B188533.png)
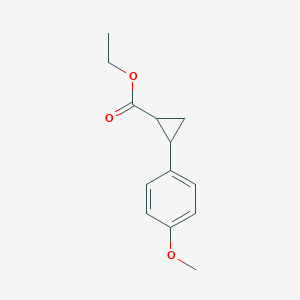
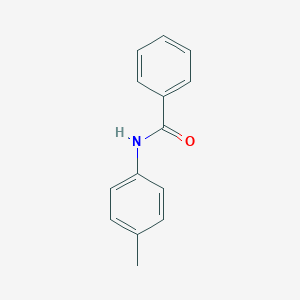
![4-[(4-Methylphenyl)sulphonyl]morpholine](/img/structure/B188536.png)
